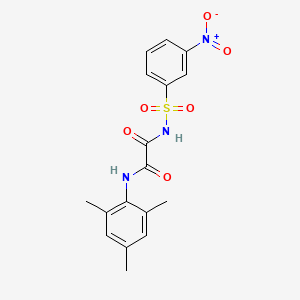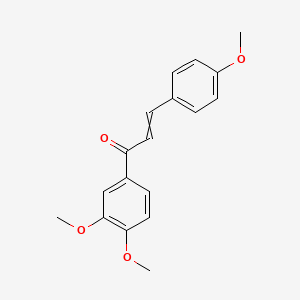![molecular formula C15H30O4 B12563510 {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol CAS No. 143458-58-6](/img/structure/B12563510.png)
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol typically involves the reaction of 2-methyl-1,3-dioxolane with an octyloxyethyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the octyloxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The octyloxyethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-dioxolane: A simpler analog without the octyloxyethyl group.
2-Octyloxyethanol: Lacks the dioxolane ring but contains the octyloxyethyl group.
Comparison:
Chemical Properties: The combination of the dioxolane ring and the octyloxyethyl group enhances the compound’s reactivity and potential for diverse chemical transformations.
Eigenschaften
CAS-Nummer |
143458-58-6 |
|---|---|
Molekularformel |
C15H30O4 |
Molekulargewicht |
274.40 g/mol |
IUPAC-Name |
[2-methyl-2-(2-octoxyethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C15H30O4/c1-3-4-5-6-7-8-10-17-11-9-15(2)18-13-14(12-16)19-15/h14,16H,3-13H2,1-2H3 |
InChI-Schlüssel |
PJAQUFASSQPKJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCC1(OCC(O1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


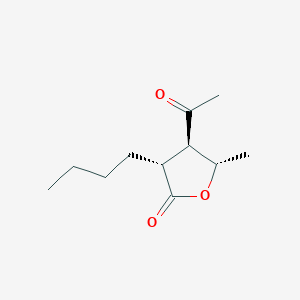

![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
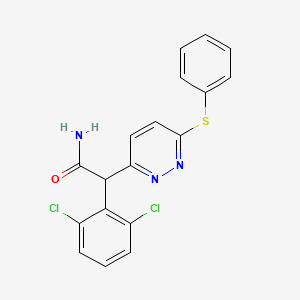
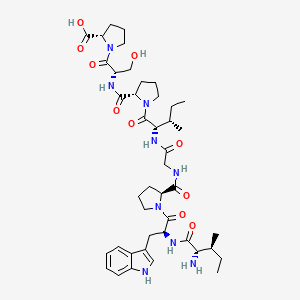

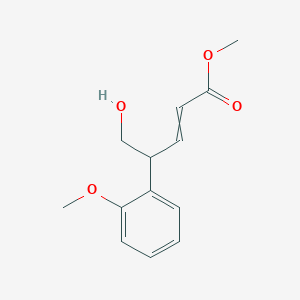
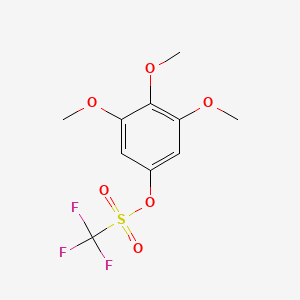
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)

![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
